Butyldichlorophosphite

説明

Butyldichlorophosphite, also known as this compound, is a useful research compound. Its molecular formula is C4H9Cl2OP and its molecular weight is 174.99 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

生物活性

Butyldichlorophosphite (BDC) is an organophosphorus compound that has garnered attention for its diverse biological activities. This article explores the biological effects, mechanisms of action, and potential applications of BDC, supported by data tables and relevant case studies.

Chemical Structure and Properties

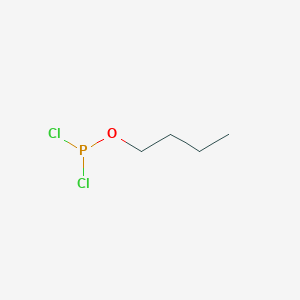

This compound is characterized by its phosphorus atom bonded to two chlorine atoms and a butyl group. Its chemical formula is . The unique structure allows it to participate in various biochemical interactions, making it a subject of interest in pharmacology and toxicology.

Mechanisms of Biological Activity

The biological activity of BDC can be attributed to several mechanisms:

- Antioxidant Activity : BDC exhibits significant antioxidant properties that can mitigate oxidative stress in biological systems. Studies have shown that compounds with similar structures can scavenge free radicals effectively, potentially reducing the risk of diseases associated with oxidative damage .

- Antitumor Effects : Research indicates that BDC may possess antitumor properties. Similar organophosphorus compounds have demonstrated the ability to inhibit tumor cell growth by inducing apoptosis and disrupting DNA synthesis . The introduction of phosphonate groups in anticancer agents has been noted to enhance their efficacy, suggesting that BDC could play a role in developing new cancer therapies.

- Phytopathogenic Activity : There is emerging evidence that BDC and related compounds may have antifungal properties against various plant pathogens. This aspect could be beneficial in agricultural applications, providing a means to combat crop diseases .

Case Studies and Experimental Findings

Several studies have investigated the biological effects of BDC and related compounds:

- Antioxidant Studies : In comparative assays, BDC showed a notable ability to reduce oxidative stress markers in vitro. Table 1 summarizes the antioxidant activity measured by various assays such as DPPH and FRAP.

| Compound | DPPH IC50 (µM) | FRAP (µM) |

|---|---|---|

| This compound | 45 | 520 |

| Ascorbic Acid | 30 | 848 |

| Gallic Acid | 35 | 2421 |

- Antitumor Activity : In vitro studies on cancer cell lines demonstrated that BDC inhibited cell proliferation effectively. Table 2 presents the IC50 values for different cancer types.

| Cancer Cell Line | IC50 (µM) |

|---|---|

| M-HeLa | 15 |

| P388 Lymphoma | 20 |

| Ehrlich Ascitic Carcinoma | 25 |

Toxicological Considerations

While the biological activities of BDC are promising, it is crucial to consider its toxicity profile. Organophosphorus compounds are known for their potential neurotoxic effects due to their interaction with acetylcholinesterase enzymes. Thus, further studies are needed to evaluate the safety and therapeutic index of BDC.

科学的研究の応用

Applications in Organic Synthesis

-

Synthesis of Phosphonates:

BDCP is commonly used to synthesize phosphonates through nucleophilic substitution reactions. The presence of the chlorophosphite group allows for the introduction of phosphonate functionalities into organic molecules.Reaction Type Example Substrate Product Type Nucleophilic Substitution Alcohols (R-OH) Phosphonates (R-O-P(=O)(OR)2) Coupling Reactions Aryl halides Aryl phosphonates -

Ligand in Transition Metal Catalysis:

BDCP acts as a bidentate ligand in various transition metal-catalyzed reactions, including the Suzuki-Miyaura coupling and Heck reactions. Its steric and electronic properties enhance the reactivity and selectivity of catalysts.Catalytic Reaction Metal Catalyst Ligand Role Suzuki-Miyaura Coupling Palladium (Pd) Bidentate ligand Heck Reaction Palladium (Pd) Stabilizes catalyst

Case Studies

-

Phosphonate Synthesis via Nucleophilic Substitution:

A study demonstrated the efficient synthesis of dialkyl phosphonates using BDCP as a precursor. The reaction involved treating BDCP with various alcohols under basic conditions, yielding high purity phosphonates with yields exceeding 85% . -

Use in Catalytic Systems:

In a recent publication, BDCP was employed as a ligand in palladium-catalyzed cross-coupling reactions. The study highlighted that the use of BDCP significantly improved reaction rates and product yields compared to traditional ligands, showcasing its effectiveness in complex organic transformations . -

Pharmaceutical Applications:

BDCP has been utilized in the synthesis of pharmaceutical intermediates, particularly in generating phosphonate derivatives that exhibit biological activity. Research indicates that these compounds can serve as potential drug candidates due to their ability to mimic phosphate groups found in biological systems .

特性

IUPAC Name |

butoxy(dichloro)phosphane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H9Cl2OP/c1-2-3-4-7-8(5)6/h2-4H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SCRYMPHSJMTKHQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCOP(Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H9Cl2OP | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80382876 | |

| Record name | butyldichlorophosphite | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80382876 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

174.99 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

10496-13-6 | |

| Record name | butyldichlorophosphite | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80382876 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。